2-Iodophenyl isothiocyanate
Overview
Description
2-Iodophenyl isothiocyanate is an organic compound with the molecular formula C₇H₄INS. It is a derivative of phenyl isothiocyanate, where an iodine atom is substituted at the ortho position of the benzene ring. This compound is known for its significant role as an intermediate in organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Iodophenyl isothiocyanate can be synthesized through various methods. One common approach involves the reaction of 2-iodoaniline with thiophosgene. The reaction typically occurs under mild conditions and in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of isothiocyanates often involves the use of safer and more efficient methods. For instance, a two-step, one-pot reaction of primary amines or their salts with carbon disulfide, followed by reaction of the intermediate dithiocarbamates with T3P (propane phosphonic acid anhydride), provides isothiocyanates in good yields .
Chemical Reactions Analysis
Types of Reactions: 2-Iodophenyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form thioureas.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Solvents: Reactions are often carried out in solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products Formed:
Thioureas: Formed when this compound reacts with primary or secondary amines.
Isothiocyanates: Formed through the reaction with other nucleophiles.
Scientific Research Applications
2-Iodophenyl isothiocyanate is widely used in various fields of scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein labeling.
Mechanism of Action
The mechanism of action of 2-iodophenyl isothiocyanate involves its reactivity as an electrophile. The isothiocyanate group (N=C=S) is highly reactive towards nucleophiles, allowing it to form covalent bonds with various biological molecules. This reactivity is exploited in bioconjugation techniques, where the compound is used to label proteins and other biomolecules .
Comparison with Similar Compounds
Phenyl isothiocyanate: Lacks the iodine substitution and is less reactive compared to 2-iodophenyl isothiocyanate.
4-Iodophenyl isothiocyanate: Similar structure but with the iodine atom at the para position, leading to different reactivity and applications.
Uniqueness: this compound is unique due to the presence of the iodine atom, which enhances its reactivity and allows for specific applications in organic synthesis and bioconjugation that are not possible with other isothiocyanates .
Properties
IUPAC Name |
1-iodo-2-isothiocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4INS/c8-6-3-1-2-4-7(6)9-5-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOTYLQYSDVPMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=C=S)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4INS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90243388 | |
Record name | 2-Iodophenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90243388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98041-44-2 | |
Record name | 2-Iodophenyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098041442 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Iodophenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90243388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Iodophenyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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